molecular formula C10H19NO2 B14745609 Ethyl 3-(butylamino)but-2-enoate CAS No. 5065-81-6

Ethyl 3-(butylamino)but-2-enoate

Cat. No.: B14745609
CAS No.: 5065-81-6
M. Wt: 185.26 g/mol
InChI Key: IFKSUXQHAOSFCH-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)but-2-enoate is an organic compound that belongs to the class of β-enamino esters These compounds are characterized by the presence of an amino group attached to a β-carbon of an α,β-unsaturated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(butylamino)but-2-enoate can be synthesized through the condensation of 1,3-dicarbonyl compounds with primary amines. One common method involves the reaction of ethyl acetoacetate with butylamine in the presence of a catalyst such as ferric(III) ammonium nitrate. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvent-free conditions is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3-(butylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(methylamino)but-2-enoate
  • Ethyl 3-(phenylamino)but-2-enoate
  • Ethyl 3-(benzylamino)but-2-enoate

Uniqueness

Ethyl 3-(butylamino)but-2-enoate is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for various applications .

Properties

CAS No.

5065-81-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-(butylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-4-6-7-11-9(3)8-10(12)13-5-2/h8,11H,4-7H2,1-3H3

InChI Key

IFKSUXQHAOSFCH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=CC(=O)OCC)C

Origin of Product

United States

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